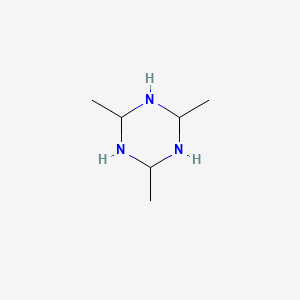
2,4,6-Trimethyl-1,3,5-triazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethyl-1,3,5-triazinane is a heterocyclic organic compound characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms, each substituted with a methyl group. This compound is part of the triazine family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethyl-1,3,5-triazinane typically involves the cyclization of aldehydes with ammonium iodide (NH4I) as the sole nitrogen source. This reaction is catalyzed by iron under an air atmosphere, providing a straightforward and atom-efficient approach . Another method involves the sequential nucleophilic substitution of cyanuric chloride by O-, N-, and S-centered nucleophiles .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using readily available and inexpensive ammonium salts as the nitrogen source. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Trimethyl-1,3,5-triazinane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield different triazine derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazines, which can have applications in different fields such as pharmaceuticals and materials science .
Applications De Recherche Scientifique
2,4,6-Trimethyl-1,3,5-triazinane has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes and pathways.
Industry: It is used in the production of herbicides, polymer stabilizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethyl-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent .
Comparaison Avec Des Composés Similaires
1,3,5-Triazine: A parent compound with similar structural features but without the methyl substitutions.
Cyanuric Acid: A triazine derivative with hydroxyl groups instead of methyl groups.
Melamine: Another triazine derivative with amino groups instead of methyl groups
Uniqueness: 2,4,6-Trimethyl-1,3,5-triazinane is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific reactivity and stability, such as in the synthesis of specialized pharmaceuticals and advanced materials .
Propriétés
Numéro CAS |
638-14-2 |
|---|---|
Formule moléculaire |
C6H15N3 |
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
2,4,6-trimethyl-1,3,5-triazinane |
InChI |
InChI=1S/C6H15N3/c1-4-7-5(2)9-6(3)8-4/h4-9H,1-3H3 |
Clé InChI |
MZSSRMMSFLVKPK-UHFFFAOYSA-N |
SMILES canonique |
CC1NC(NC(N1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



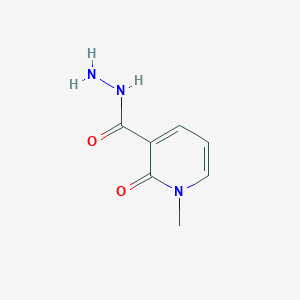

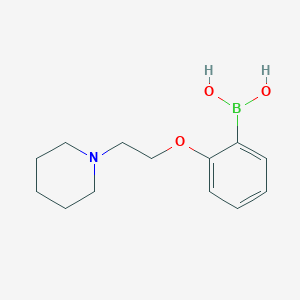
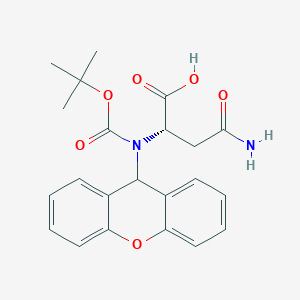
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[3-(methylthio)phenyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12959189.png)
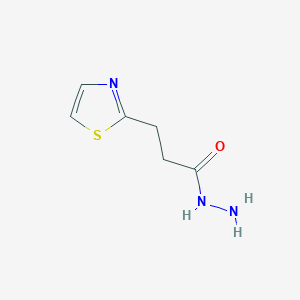

![1-(tert-Butoxycarbonyl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-5'-carboxylic acid](/img/structure/B12959209.png)
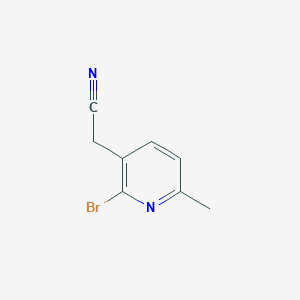

![8-Chloro-7-iodopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B12959228.png)


